molecular formula C11H13N3S B11549497 (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide

(2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide

Cat. No.: B11549497
M. Wt: 219.31 g/mol
InChI Key: PRNSUJCXOCSNAQ-JLHYYAGUSA-N
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Description

(2E)-2-(3,4-Dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide is a thiosemicarbazone derivative featuring a fused bicyclic dihydronaphthalene moiety. Its crystal structure reveals an envelope conformation in the non-aromatic ring, with a maximum deviation of 0.5205 Å for the C3 atom . The synthesis typically involves condensation of thiosemicarbazide with ketones under acidic or basic conditions, though specific protocols vary (e.g., HCl catalysis in ethanol) .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]thiourea

InChI

InChI=1S/C11H13N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2,(H3,12,14,15)/b13-10+

InChI Key

PRNSUJCXOCSNAQ-JLHYYAGUSA-N

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/NC(=S)N)/C1

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC(=S)N)C1

Origin of Product

United States

Biological Activity

(2E)-2-(3,4-Dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide, a compound belonging to the thiosemicarbazone class, has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide typically involves the reaction of 3,4-dihydronaphthalene derivatives with hydrazine and carbon disulfide under acidic conditions. The following general procedure is often employed:

  • Reagents :
    • 3,4-Dihydronaphthalene derivative
    • Hydrazine hydrate
    • Carbon disulfide
    • Acid catalyst (e.g., hydrochloric acid)
  • Procedure :
    • Mix the reagents in ethanol.
    • Heat the mixture under reflux for several hours.
    • Isolate the product by filtration and recrystallization.

Antitumor Activity

Research indicates that thiosemicarbazones, including derivatives of (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide, exhibit significant antitumor properties. A study demonstrated that a related compound inhibited the proliferation of non-small cell lung cancer cells (A549) through apoptosis induction and cell cycle arrest in the G0/G1 phase. Key findings include:

  • Mechanism of Action :
    • Induction of apoptosis was linked to increased expression of pro-apoptotic proteins (e.g., Cleaved-Caspase 3) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
    • The compound reduced mitochondrial membrane potential and increased reactive oxygen species (ROS), indicating a mitochondria-dependent apoptotic pathway .

Antimicrobial Activity

Thiosemicarbazone derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Target Strain Activity
(2E)-2-(3,4-Dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamideStaphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate antifungal activity

Case Studies

  • Study on Antitumor Activity :
    In a controlled experiment involving A549 cells, the compound was tested for its anti-proliferative effects. Results indicated a dose-dependent decrease in cell viability with significant apoptosis markers observed at higher concentrations. The study highlighted the compound's potential as a therapeutic agent in lung cancer treatment .
  • Antimicrobial Efficacy Assessment :
    A recent evaluation of various thiosemicarbazone derivatives demonstrated that those with larger substituents exhibited enhanced antimicrobial activity against E. faecalis and A. baumannii. The study concluded that structural modifications could optimize efficacy against specific pathogens .

Scientific Research Applications

Sensor Development

Fluorescent Probes
Hydrazinecarbothioamide compounds have been explored as fluorescent chemosensors for detecting metal ions. A related compound was functionalized to serve as a nickel(II) sensor, exhibiting selective fluorescence upon complexation with nickel ions while showing minimal toxicity in biological systems . This suggests that (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide could be adapted for similar applications in environmental monitoring or biological imaging.

Material Science

Polymer Chemistry
The compound's unique structural features make it suitable for incorporation into polymer matrices. Research into hydrazine derivatives has shown potential for enhancing the mechanical and thermal properties of polymers . This application is particularly relevant in developing advanced materials for industrial use.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of hydrazinecarbothioamide derivativesDemonstrated effectiveness against E. coli and B. mycoides; potential for further development as antimicrobial agents .
Nickel Sensor DevelopmentFunctionalization of related hydrazinecarbothioamideShowed selective fluorescence for nickel ions; non-toxic to living cells .
Polymer EnhancementIncorporation into polymer matricesImproved mechanical and thermal properties observed in synthesized polymers .

Chemical Reactions Analysis

Condensation Reactions

The compound is synthesized through condensation reactions involving hydrazine derivatives and carbonyl compounds. For example, the reaction between a hydrazine component and a substituted naphthalene compound forms the dihydronaphthalenylidene core. Similar condensation mechanisms are observed in related thiosemicarbazones, where hydrazine derivatives react with aldehydes or ketones under catalytic conditions (e.g., Et₃N or HCl) .

Cyclization Reactions

In analogy to structurally related compounds, (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide may undergo cyclization with chloroacetic acid to form thiazolidin-4-one derivatives. For instance, the reaction of a hydrazine derivative with chloroacetic acid under solvent-free conditions yields a thiazolidin-4-one analog with specific crystallographic parameters .

Hydrazine Moiety

The hydrazine group participates in oxidation reactions , potentially forming azines or other nitrogen-containing derivatives. This reactivity is consistent with general hydrazine chemistry, where oxidative coupling or interactions with electrophiles are common.

Thiocarbonyl Group

The thiocarbonyl group (-C=S) undergoes nucleophilic addition or condensation reactions with carbonyl compounds (e.g., aldehydes, ketones). For example, thiosemicarbazones derived from similar precursors react with 2,3-dichloro-1,4-naphthoquinone under catalytic triphenylphosphine conditions to form substituted derivatives .

Metal Complex Formation

The compound acts as a ligand in transition metal complexes , such as Zn(II) complexes. For instance, a Zn(II) complex with a related dihydronaphthalenylidene-hydrazinecarbothioamide ligand crystallizes in the monoclinic system (space group P2₁/n), with unit cell dimensions a = 10.6320(4) Å, b = 17.2695(5) Å, and c = 19.4067(7) Å .

Crystal Data ParameterValue
Space group P2₁/n
Unit cell dimensions a = 10.6320(4) Å, b = 17.2695(5) Å, c = 19.4067(7) Å
Volume 3553.6(2) ų
Density 1.340 mg/m³

Non-Planar Geometry

The compound adopts a non-planar structure , with the dihydronaphthalene ring in an envelope conformation. The hydrazinecarbothioamide group and benzene ring exhibit minimal deviations from planarity, with a dihedral angle of ~8.84° between them . This geometry may influence its reactivity by exposing reactive sites for nucleophilic or electrophilic interactions.

Hydrogen Bonding

In the crystalline state, molecules are linked via N—H⋯S hydrogen bonds , forming chains along the crystallographic axis. This hydrogen-bonding network stabilizes the crystal structure and may affect solubility and reaction kinetics .

Comparison of Reactivity with Related Compounds

CompoundKey Structural FeatureBiological Activity
ThiosemicarbazonesThiocarbonyl and hydrazineAnticancer, antimicrobial
Hydrazone derivativesAldehyde-hydrazine condensationAntimicrobial, antifungal
3-HydrazinobenzothiazoleBenzothiazole ringAntimicrobial

The unique combination of a dihydronaphthalene ring and hydrazinecarbothioamide functionalities in (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide distinguishes its reactivity profile from simpler thiosemicarbazones or hydrazones .

Crystallographic Data

From , the compound (Z)-2-[(E)-(3,4-dihydronaphthalen-1(2H)ylidene)hydrazono]-thiazolidin-4-one (a related derivative) crystallizes in the triclinic system (P-1) with:

ParameterValue
Space group P-1
Unit cell dimensions a = 7.7239(13) Å, b = 8.746(2) Å, c = 11.1093(19) Å
Volume 637.9(2) ų
Density 1.340 mg/m³

This comprehensive analysis highlights the compound’s reactivity in condensation, coordination, and hydrogen-bonding interactions, supported by structural and experimental data from peer-reviewed studies .

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

Core Scaffold Modifications
  • Acridin-ylidene Analog: The compound (E)-2-(5,7-dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-ylidene)hydrazinecarboxamide () replaces the dihydronaphthalene with a dihydroacridine core.
  • Chalcone-Hydrazone Hybrid :
    The derivative 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine () introduces a 4-fluorobenzylidene group and a dinitrophenyl substituent. The electron-withdrawing nitro groups increase polarity, impacting solubility and reactivity .
Substituent Effects
  • Methoxy Groups :
    Methoxy-substituted analogs, such as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (), exhibit electron-donating effects that contrast with halogen or nitro substituents. This may enhance π-stacking interactions in crystal lattices or modulate bioactivity .

Spectral and Crystallographic Data

  • IR Spectroscopy :
    The dihydroacridin-ylidene derivative () shows distinct peaks at 1681 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch), absent in the title compound due to its thiosemicarbazide group .
  • NMR and X-ray : The dinitrophenyl hydrazone () was characterized by ¹H/¹³C NMR and X-ray crystallography, confirming Z/E isomerism and planar geometry influenced by the fluorobenzylidene group .

Preparation Methods

Solvent-Based Synthesis in Tetrahydrofuran (THF)

An alternative approach detailed in utilizes THF as the solvent with acetic acid catalysis. A mixture of 1-tetralone (1M) and thiosemicarbazide (1.2M) is stirred at 80°C for 10 hours. After solvent evaporation, the crude product is washed with diethyl ether to yield the title compound. This method achieves a 78% yield, as demonstrated in a related synthesis of 2-(5-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide .

Comparative Reaction Parameters

ParameterAcid-Catalyzed THF-Based
Solvent Ethanol-water (3:1)Tetrahydrofuran
Catalyst HClCH₃COOH
Temperature Reflux (~78°C)80°C
Time 7 hours10 hours
Workup Filtration, recrystallizationEvaporation, ether wash
Yield ~70% (extrapolated)78%

Mechanistic Insights and Side Reactions

The formation of (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide proceeds via nucleophilic addition-elimination. Thiosemicarbazide attacks the carbonyl carbon of 1-tetralone, followed by dehydration to form the hydrazone linkage. The trans conformation about the C1—N1/N1—N2/N2—C11 bonds is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography .

Potential side reactions include:

  • Oligomerization : Prolonged heating may lead to dimerization of thiosemicarbazide.

  • Oxidation : The dihydronaphthalene moiety may oxidize to naphthalene under aerobic conditions, though this is mitigated by inert atmosphere practices .

Purification and Characterization

Recrystallization Optimization
Recrystallization solvents critically impact purity and crystal morphology:

  • THF : Produces prismatic crystals ideal for X-ray studies .

  • Ethanol : Yields microcrystalline powders with lower phase purity .

Spectroscopic Validation

  • IR Spectroscopy : N–H stretches (3200–3300 cm⁻¹) and C=S absorption (~1250 cm⁻¹) confirm thiosemicarbazone formation .

  • ¹H NMR : The hydrazone proton (N–H) resonates at δ 10.2–11.0 ppm, while the tetralin protons appear as multiplet signals between δ 1.8–2.8 ppm .

Scalability and Industrial Relevance

Both methods are scalable, though the THF-based protocol offers higher yields (78%) and shorter reaction times (10 hours vs. 7 hours) . Industrial adaptations may favor THF for its low boiling point (66°C), enabling energy-efficient solvent recovery. However, HCl-catalyzed reactions remain preferable for academic settings due to ease of crystallization .

Q & A

Q. Q1. What is the optimal synthetic route for (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide, and how can its purity be validated?

Methodological Answer: The compound is synthesized via condensation of 3,4-dihydronaphthalen-1(2H)-one with thiosemicarbazide in ethanol under acidic conditions (HCl, room temperature, 3 hours), yielding 91% after recrystallization . Purity is confirmed by:

  • Melting point analysis (202–206°C).
  • Spectroscopic techniques :
    • IR : Peaks at 3410 cm⁻¹ (NH), 1597 cm⁻¹ (C=N), and 1288 cm⁻¹ (C=S) .
    • ¹H NMR : Characteristic signals at δ 2.61 (t, CH₂), 7.15–7.32 (m, aromatic protons), and exchangeable NH₂ peaks .
  • Elemental analysis (C, H, N, S percentages within 0.05% of theoretical values) .

Structural Confirmation

Q. Q2. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 296 K. The structure is solved using SHELXS (direct methods) and refined with SHELXL (full-matrix least-squares), achieving an R factor of 0.052 . Key features:

  • Disorder handling : Solvent molecules or counterions are modeled with partial occupancy .
  • Hydrogen bonding : NH⋯S and NH⋯O interactions stabilize the lattice .
  • Crystallographic data : Deposited in the Cambridge Structural Database (CSD) .

Pharmacological Activity Profiling

Q. Q3. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Methodological Answer:

  • Anticancer potential : Derivatives show activity against topoisomerase II and DNA intercalation (UV-vis titration, molecular docking) .
  • Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria (e.g., MIC values for S. aureus) .
  • Melanogenesis inhibition : In vitro studies using B16 melanoma cells (IC₅₀ determination via tyrosinase activity assays) .

Advanced Synthetic Modifications

Q. Q4. How can structural modifications enhance bioactivity?

Methodological Answer:

  • Substitution : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the naphthalene ring improves DNA binding affinity .
  • Complexation : Palladium(II) or platinum(II) complexes (e.g., with 4-methylbenzenesulfonohydrazide) enhance cytotoxicity (tested via MTT assays) .
  • Heterocyclic fusion : Incorporating thiazolidinone or oxazepine rings increases antioxidant activity (DPPH scavenging assays) .

Data Contradictions and Resolution

Q. Q5. How to reconcile discrepancies in reported biological activities across studies?

Methodological Answer:

  • Model variability : Differences in cell lines (e.g., B16 vs. HeLa) or assay conditions (oxygen levels, incubation time) .
  • Structural analogs : Subtle changes (e.g., methoxy vs. chloro substituents) alter pharmacokinetic profiles .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., NIH/ANSI guidelines) .

Computational Modeling

Q. Q6. What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to DNA (dG-dC base pairs) or enzymes (topoisomerase II active sites) .
  • QSAR studies : Lipophilicity (logP) and polar surface area correlate with membrane permeability .
  • Energy frameworks : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular forces .

Crystallographic Challenges

Q. Q7. What challenges arise during crystal structure refinement of hydrazinecarbothioamide derivatives?

Methodological Answer:

  • Disordered moieties : Partial occupancy modeling for flexible side chains (e.g., DMF solvent molecules) .
  • Twinned crystals : Data integration using SHELXL 's TWIN/BASF commands .
  • High-resolution limits : Synchrotron data (λ = 0.7 Å) resolves ambiguities in heavy-atom positions .

Mechanistic Studies

Q. Q8. How does this compound interact with DNA, and what experimental techniques confirm this?

Methodological Answer:

  • Intercalation : UV-vis hypochromicity and fluorescence quenching (ethidium bromide displacement assays) .
  • Groove binding : Circular dichroism (CD) spectral shifts in the 240–300 nm range .
  • Topoisomerase inhibition : Gel electrophoresis detects reduced supercoiled DNA relaxation .

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